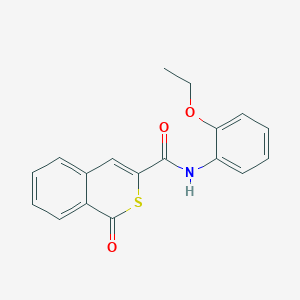

N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Description

N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a heterocyclic compound featuring a fused isothiochromene core substituted with a carboxamide group at position 3 and an ethoxyphenyl moiety at the nitrogen atom. The ethoxy group (C₂H₅O) at the ortho position of the phenyl ring distinguishes it from simpler analogs, influencing solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-oxoisothiochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-2-22-15-10-6-5-9-14(15)19-17(20)16-11-12-7-3-4-8-13(12)18(21)23-16/h3-11H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFFMVDGGGLROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility. The choice of raw materials, reaction conditions, and purification techniques are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the ethoxyphenyl group or the carboxamide moiety.

Common Reagents and Conditions:

Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.

Reduction: Sodium borohydride in methanol or ethanol under mild conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The primary analogs of N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide include derivatives with variations in the substituents on the phenyl ring or the isothiochromene core. A key comparator is 1-Oxo-N-phenyl-1H-isothiochromene-3-carboxamide (C16H11NO2S), which replaces the ethoxyphenyl group with a simple phenyl ring .

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Mass (g/mol) | Substituent on Phenyl Ring | ChemSpider ID |

|---|---|---|---|---|

| This compound | Not explicitly provided* | — | 2-ethoxy (C₂H₅O) | — |

| 1-Oxo-N-phenyl-1H-isothiochromene-3-carboxamide | C16H11NO2S | 281.329 | None (plain phenyl) | 3720509 |

*Note: The molecular formula of the target compound can be inferred as C₁₈H₁₅NO₃S based on structural similarity to the phenyl analog, with the addition of an ethoxy group (+C₂H₅O).

Physicochemical Properties

The ethoxy group in this compound introduces steric bulk and electron-donating effects compared to the phenyl analog. This likely enhances solubility in polar solvents (e.g., ethanol or DMF) due to increased hydrogen-bonding capacity, as seen in related compounds synthesized via DMF-mediated reactions . However, the absence of experimental data (e.g., melting points, logP values) in the provided evidence limits quantitative comparisons.

Biological Activity

N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C18H15NO4S. Its structure includes an isothiochromene core, which is known for various pharmacological activities. The presence of the ethoxyphenyl group enhances its solubility and biological interactions.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of isothiochromenes have been tested against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12.5 | 25 |

| This compound | Escherichia coli | 15.0 | 30 |

| This compound | Candida albicans | 20.0 | 40 |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound exhibits promising antibacterial and antifungal activity, comparable to established antibiotics.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies have focused on its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Effects

In a study conducted on human colon cancer (HT29) and prostate cancer (DU145) cell lines, this compound demonstrated significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HT29 | 10 |

| DU145 | 15 |

These findings suggest that the compound can effectively inhibit cancer cell growth, making it a candidate for further development as an anticancer therapeutic agent.

The biological activity of this compound may be attributed to its ability to interfere with critical cellular processes. It is believed to exert its effects through the inhibition of key enzymes involved in cell proliferation and survival pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.